molecular formula C25H27ClN2O4 B2803390 3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951986-36-0

3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No. B2803390
CAS RN: 951986-36-0
M. Wt: 454.95
InChI Key: REYYTEYNVLZMDZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C25H27ClN2O4 and its molecular weight is 454.95. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Chemical Reactions of Oxazine Derivatives The chemical structure of the compound you're inquiring about includes an oxazine ring, a prominent feature in a variety of synthetic and naturally occurring molecules. The synthesis of oxazines and their derivatives, like the one in your query, can be achieved through multiple pathways. A detailed review by Sainsbury (1991) discusses the synthesis of 1,2-oxazines and related compounds, focusing on the dehydration of dihydro-hydroxy-oxazines, which are obtained through the cyclization of acyl-nitrosopentenones under specific conditions. The paper also explores the use of oxazinium salts as electrophiles in synthetic chemistry, illustrating the broader context of oxazine chemistry and its potential applications in scientific research M. Sainsbury (1991).

Solid-Phase Synthesis and Chiral Properties The utility of oxazine and related structures in solid-phase synthesis (SPS) is another area of significance. Králová, Ručilová, and Soural (2018) reviewed the synthetic approaches for creating oxazine and thiazine derivatives using SPS, highlighting the diversity and functionality of compounds accessible through this method. This review also points to the expanding field of stereoselective polymer-supported syntheses, particularly involving morpholines, indicating the evolving nature of oxazine-related synthetic chemistry Králová et al. (2018).

Biological and Pharmacological Properties

Bioactive Properties and Applications The compound's structure also hints at potential bioactive properties. Dupeux and Michelet (2022) reviewed the synthesis and properties of chiral 1,4-oxazinoindoles, which share a similar structural motif with your compound. They noted that such structures often exhibit interesting bioactive properties, including antidepressant, anti-inflammatory, and antitumor activities. Although this review primarily focused on oxazinoindoles, the structural similarities suggest potential bioactive properties for the compound as well Dupeux & Michelet (2022).

Antimicrobial and Defense Metabolites Continuing on the biological front, de Bruijn, Gruppen, and Vincken (2018) reviewed the role of benzoxazinoids (a class including oxazine derivatives) in plant defense. Their study delves into the antimicrobial potential of these compounds, highlighting the importance of structural subclasses and their implications for biological activity. They also noted that the 1,4-benzoxazin-3-one backbone, related to oxazines, is a promising scaffold for developing new antimicrobial agents de Bruijn et al. (2018).

properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4/c1-17-20-7-8-22-21(15-28(16-31-22)10-2-9-27-11-13-30-14-12-27)24(20)32-25(29)23(17)18-3-5-19(26)6-4-18/h3-8H,2,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYYTEYNVLZMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCOCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

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